molecular formula C21H28N2O B3742858 1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine

Cat. No.: B3742858
M. Wt: 324.5 g/mol
InChI Key: FZRFZTIOLIEYGR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(4-ethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and have been widely studied for their potential therapeutic applications

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-4-24-20-10-8-19(9-11-20)16-22-12-14-23(15-13-22)21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRFZTIOLIEYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine typically involves the reaction of 2,3-dimethylphenylamine with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, which can result in therapeutic or toxicological outcomes depending on the context of its use.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-4-(4-ethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,3-Dimethylphenyl)piperazine: Lacks the ethoxybenzyl group, resulting in different pharmacological properties.

    1-(4-Ethoxybenzyl)piperazine: Lacks the dimethylphenyl group, leading to variations in its biological activity.

    1-Benzylpiperazine: A well-known stimulant with different structural features and pharmacological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine
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